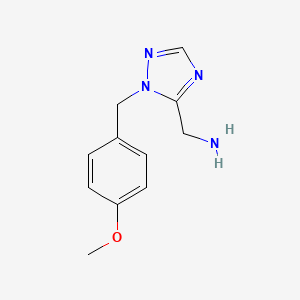

(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-YL)methanamine

描述

属性

IUPAC Name |

[2-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-16-10-4-2-9(3-5-10)7-15-11(6-12)13-8-14-15/h2-5,8H,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEZJNZKVYUJRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=NC=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441426 | |

| Record name | 1-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199014-16-9 | |

| Record name | 1-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Metal-Free Cyclization Using Amines and Azides

A notable method involves the metal-free synthesis of substituted 1,2,3-triazoles, which can be adapted for 1,2,4-triazoles by modifying reagents and conditions. For example, the reaction of 4-methoxybenzylamine with azide reagents under acidic conditions and heating in toluene has been reported to yield substituted triazoles with high efficiency. The process includes:

- Mixing 4-methoxybenzylamine with a ketone or aldehyde precursor.

- Adding a diazo transfer reagent or an aryl azide (e.g., 4-nitrophenyl azide).

- Using acetic acid as a catalyst and molecular sieves to remove water.

- Heating the mixture at 100 °C for 12–72 hours.

- Purification by silica gel column chromatography.

This method yields the 1-(4-methoxybenzyl)-1,2,3-triazole derivatives in yields ranging from 62% to 93%, depending on the substituents on the ketone or aldehyde used. Although this example is for 1,2,3-triazoles, similar conditions can be optimized for 1,2,4-triazoles by selecting appropriate azides and reaction partners.

Direct Alkylation of 1H-1,2,4-Triazole Derivatives

Another approach involves the alkylation of 1H-1,2,4-triazole-5-methanamine with 4-methoxybenzyl halides (e.g., 4-methoxybenzyl chloride or bromide). This method includes:

- Starting from 1H-1,2,4-triazole-5-methanamine as the nucleophile.

- Reacting with 4-methoxybenzyl halide under basic conditions (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent such as dimethylformamide (DMF).

- Stirring at room temperature or slightly elevated temperatures to promote N-alkylation at the N-1 position.

- Work-up and purification by recrystallization or chromatography.

This method is straightforward and allows for selective N-alkylation, yielding the target compound with good purity and moderate to high yields.

A summary of optimized reaction conditions from literature for similar triazole syntheses is presented below:

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Toluene, DMF, or polar aprotic solvents | Toluene used for metal-free cyclization |

| Temperature | 80–120 °C | Heating required for cyclization |

| Catalyst | Acetic acid (0–30 mol%) | Acid catalysis improves yield |

| Reaction Time | 12–72 hours | Longer times for complete conversion |

| Purification | Silica gel column chromatography | Elution with dichloromethane/heptane/ethyl acetate mixtures |

| Molecular Sieves | 4 Å molecular sieves | Used to remove water and drive reaction |

These conditions have been shown to afford high yields (up to 93%) of substituted triazoles with good purity.

Analytical and Characterization Data

The synthesized this compound is characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR spectra confirm the substitution pattern and ring formation.

- Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) modes confirm molecular weight (m/z ~218 for C11H14N4O).

- Melting Point: Typically determined to assess purity.

- High-Resolution Mass Spectrometry (HRMS): Confirms exact mass matching calculated values.

These data ensure the identity and purity of the compound.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Metal-free cyclization | 4-Methoxybenzylamine + azides + ketones | Toluene, acetic acid, 100 °C, 12–72 h | 62–93% | High yield, metal-free, mild catalyst | Longer reaction times |

| N-Alkylation of triazole amine | 1H-1,2,4-Triazole-5-methanamine + 4-methoxybenzyl halide | DMF, base, room temp or mild heat | Moderate to high | Straightforward, selective alkylation | Requires preformed triazole amine |

| Cyclocondensation | 4-Methoxybenzyl hydrazine + formamide | Reflux in formamide or solvent | Moderate | Classical method, versatile | Multi-step, may require purification |

化学反应分析

Types of Reactions

(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-YL)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the methoxybenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Methoxybenzyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new substituted triazole derivatives.

科学研究应用

Antifungal Activity

Research indicates that 1,2,4-triazole derivatives, including (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-YL)methanamine, exhibit notable antifungal properties. Triazole compounds are recognized for their ability to inhibit fungal growth by targeting the enzyme lanosterol 14α-demethylase involved in ergosterol biosynthesis. This mechanism is crucial for developing antifungal agents that can combat resistant strains of fungi.

A study highlighted that triazole derivatives demonstrated enhanced antifungal activity against various fungal pathogens when compared to traditional antifungal drugs like azoles .

Antibacterial Properties

The compound also shows potential as an antibacterial agent. Research on related triazole derivatives has revealed their effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, some studies reported that triazole derivatives exhibited minimum inhibitory concentrations (MICs) comparable to or better than established antibiotics like gentamicin and ciprofloxacin .

Cytotoxic Activity

The anticancer properties of this compound are under investigation, with preliminary studies suggesting significant cytotoxicity against various cancer cell lines. For example, triazole derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving the inhibition of tyrosine kinases and other signaling pathways .

In vitro studies have demonstrated that certain triazole compounds possess IC50 values in the nanomolar range against cancer cell lines such as MKN-45 and HT-29, indicating strong potential for further development as anticancer therapeutics .

Neuroprotective Effects

Emerging research suggests that triazole compounds may also offer neuroprotective benefits. Studies indicate that certain derivatives can modulate neurotransmitter systems and exhibit antioxidant properties, which are beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

Triazoles have been utilized as fungicides in agriculture due to their efficacy against plant pathogens. The application of this compound in agricultural settings could provide an innovative approach to managing crop diseases while minimizing the environmental impact compared to conventional pesticides .

Summary Table of Applications

作用机制

The mechanism of action of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-YL)methanamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxybenzyl group may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,2,4-Triazole Family

a. 1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine hydrochloride (CAS: 1803604-52-5)

- Substituents : Methyl group at C5 of the triazole, ethanamine chain at C3.

- Key Differences : The shorter methanamine chain and methyl substituent reduce steric bulk compared to the 4-methoxybenzyl group in the target compound. This may enhance solubility but decrease lipophilicity .

b. [1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride (CAS: 1798775-38-8)

- Substituents : Isopropyl group at N1, methanamine at C4.

c. 1-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride

1,2,3-Triazole Analogues

a. 1-(4-Methoxybenzyl)-5-(4-methylphenyl)-1H-1,2,3-triazole

- Substituents : 4-Methoxybenzyl at N1, 4-methylphenyl at C5.

- Key Differences: The 1,2,3-triazole core (vs. The singlet peak at 7.71 ppm in ¹H NMR confirms the triazolyl proton, a distinct feature of 1,2,3-triazoles .

b. (1-(2-Fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl)methanamine (CAS: 1248440-83-6)

- Substituents : Fluoro and methyl groups on the phenyl ring.

Physicochemical Data

生物活性

(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-YL)methanamine is a triazole derivative with notable potential in biological applications. This compound features a triazole ring and a methoxybenzyl group, which are critical for its biological activity. Triazole derivatives are widely studied for their antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C11H14N4O

- Molecular Weight : 218.25 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Triazole Ring : The triazole ring is synthesized through cyclization reactions involving hydrazine derivatives and carboxylic acids.

- Introduction of the Methoxybenzyl Group : This group is introduced via nucleophilic substitution reactions with suitable methoxybenzyl halides.

- Formation of the Methanamine Group : Achieved through reductive amination processes.

Antimicrobial Properties

Triazole derivatives are known for their broad-spectrum antimicrobial activities. Research indicates that this compound exhibits significant antifungal activity by potentially inhibiting ergosterol synthesis in fungal membranes. This mechanism is similar to that of established antifungal agents like fluconazole.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For example:

- Cytotoxicity Studies : In vitro assays demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds often fall within the micromolar range, suggesting significant potency.

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Example A | MCF-7 | 15.63 |

| Example B | A549 | 10.38 |

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The triazole ring can interact with enzymes involved in critical metabolic pathways, potentially leading to inhibition of cell proliferation.

- Apoptosis Induction : Flow cytometry assays have indicated that similar compounds can induce apoptosis in cancer cells through activation of caspases and modulation of p53 signaling pathways.

Case Studies

A study published in MDPI explored various triazole derivatives' effects on cancer cell lines and found that certain modifications significantly enhanced their anticancer activity. For instance:

- Compounds with electron-donating groups on the phenyl ring showed improved cytotoxicity against MCF-7 cells compared to those with electron-withdrawing groups.

常见问题

Q. Advanced Research Focus

- Substituent Effects :

- Methodology :

What analytical techniques are recommended for characterizing this compound?

Q. Basic Methodology

- Structural Confirmation :

- Purity Assessment :

How can researchers address discrepancies in pharmacological data between in vitro and in vivo studies?

Q. Advanced Data Contradiction Analysis

- Bioavailability Factors :

- Metabolic Stability : Perform microsomal assays to evaluate hepatic metabolism .

- Pharmacokinetics : Measure plasma half-life and tissue distribution in rodent models .

- Experimental Design :

What safety protocols should be followed when handling this compound?

Q. Basic Laboratory Safety

- Handling :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .

- Storage : Keep in sealed amber glass containers at 2–8°C, away from strong oxidizers .

- Spill Management :

- Absorb with inert material (e.g., vermiculite) and dispose via licensed hazardous waste facilities .

How can researchers evaluate the environmental impact of this compound?

Q. Advanced Ecological Considerations

- Degradation Studies :

- Hydrolysis : Test stability at varying pH levels (e.g., pH 3–10) to predict environmental persistence .

- Photodegradation : Expose to UV light and analyze breakdown products via LC-MS .

- Ecotoxicity :

- Use Daphnia magna or algae models to assess acute toxicity (EC₅₀ values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。